molecular formula C20H22N2O3 B11006941 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B11006941
M. Wt: 338.4 g/mol
InChI Key: FUNGYXGWTYXPKT-UHFFFAOYSA-N
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Description

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide typically involves the reaction of 4-methoxyindole with 2-(4-methoxyphenyl)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide is unique due to its specific substitution pattern on the indole ring and the presence of the methoxyphenyl group.

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

N-[2-(4-methoxyindol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C20H22N2O3/c1-24-16-8-6-15(7-9-16)14-20(23)21-11-13-22-12-10-17-18(22)4-3-5-19(17)25-2/h3-10,12H,11,13-14H2,1-2H3,(H,21,23)

InChI Key

FUNGYXGWTYXPKT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCCN2C=CC3=C2C=CC=C3OC

Origin of Product

United States

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